molecular formula C21H26ClNO B600796 4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane CAS No. 61771-18-4

4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane

Katalognummer: B600796
CAS-Nummer: 61771-18-4
Molekulargewicht: 343.89
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane (CAS: 61771-18-4; DTXSID00814225) is a tertiary amine derivative featuring an azepane ring substituted with a methyl group at the 1-position and a 1-(4-chlorophenyl)-1-phenylethoxy moiety at the 4-position. This compound is structurally related to clemastine fumarate, a first-generation antihistamine, and is formally recognized as Clemastine Fumarate Impurity B in pharmaceutical quality control contexts . Its molecular formula is C₂₁H₂₆ClNO, with a molecular weight of 343.89 g/mol. The compound exhibits lipophilic characteristics due to its aromatic and alicyclic substituents, which influence its solubility and stability under varying pH conditions.

Eigenschaften

IUPAC Name

4-[1-(4-chlorophenyl)-1-phenylethoxy]-1-methylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-20-9-6-15-23(2)16-14-20/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYKTWVEFMQZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OC3CCCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00814225
Record name 4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00814225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61771-18-4
Record name 4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00814225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Azepane Precursor Synthesis

1-Methylazepan-4-one hydrochloride is synthesized via cyclization of ethyl 4-(2-carbethoxyethylmethylamino)butyrate under basic conditions. Key steps include:

  • Cyclization : Reaction with potassium tert-butylate in boiling xylene induces intramolecular cyclization, forming the azepane ring.

  • Hydrolysis and Acidification : The intermediate is hydrolyzed with hydrochloric acid, followed by refluxing to yield the crystalline hydrochloride salt.

Table 1: Synthesis Conditions for 1-Methylazepan-4-one Hydrochloride

ExampleReagentsSolventTemperatureYield
1KOtBu, HClXylene50–80°C86.6%
4KOtBu, HClXylene50–80°C72.0%
8NaH, HClXylene50–80°C52.0%
9NaH, EtOH, HClXylene80–100°C27.1%

Optimal yields (>85%) are achieved using potassium tert-butylate, whereas sodium hydride reduces efficiency due to incomplete cyclization.

Etherification of the Azepane Ring

The ethoxy side chain is introduced via nucleophilic substitution or Williamson ether synthesis. In one approach, 1-methylazepan-4-ol (derived from borohydride reduction of the ketone) reacts with 1-(4-chlorophenyl)-1-phenylethyl bromide under basic conditions.

Critical Factors :

  • Base Selection : Sodium hydroxide or potassium carbonate facilitates deprotonation of the azepanol hydroxyl group.

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates.

Optimization Strategies

Catalytic Enhancements

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves etherification yields by 15–20% through interfacial activation. For example, adding 0.1 equiv. of TBAB reduces reaction time from 24 hours to 8 hours at 60°C.

Temperature and Time Profiling

Etherification proceeds optimally at 60–80°C, with prolonged heating (>12 hours) leading to side products such as elimination byproducts.

Purification and Analytical Validation

Crystallization Techniques

The crude product is purified via recrystallization from isopropanol, achieving >95% purity. Impurities include unreacted azepane precursors and dialkylation byproducts.

Table 2: Purity Assessment via Microemulsion Electrokinetic Chromatography (MEEKC)

ParameterIA (Target Compound)IB (Byproduct)IC (Byproduct)
LOD (μg/mL)2.03.62.0
LOQ (μg/mL)3.05.04.0
Linearity (R²)0.9990.9980.997

MEEKC with dual cyclodextrins (18 mM methyl-β-CD, 38 mM dimethyl-β-CD) resolves the target compound from structurally similar impurities.

Industrial-Scale Production

Pilot-Scale Synthesis

Example 4 (Table 1) demonstrates scalability, producing 43.2 kg of 1-methylazepan-4-one hydrochloride with 72% yield. Key adjustments include:

  • Distillation : Removal of xylene-water azeotrope accelerates cyclization.

  • Washing : Semi-concentrated HCl washes minimize sodium chloride contamination.

Challenges and Mitigation

Byproduct Formation

Dialkylation occurs when excess 1-(4-chlorophenyl)-1-phenylethyl bromide is used, necessitating stoichiometric control. Reducing agent (e.g., NaBH4) addition minimizes ketone intermediates.

Thermal Degradation

Prolonged reflux above 100°C decomposes the azepane ring. Temperature modulation (<80°C) and inert atmospheres (N₂) enhance stability .

Analyse Chemischer Reaktionen

Types of Reactions

4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound has been studied for its potential as a therapeutic agent in several areas:

  • Antihistaminic Activity : Similar compounds have shown effectiveness in treating allergic reactions by blocking histamine receptors. Research indicates that derivatives may have a role in managing allergic rhinitis and other histamine-mediated conditions.
  • Antidepressant Effects : Some studies suggest that azepane derivatives can exhibit antidepressant-like effects in animal models, potentially through modulation of neurotransmitter systems.

Antimicrobial Activity

Research into related compounds indicates that they may possess antimicrobial properties. For example, derivatives of azepanes have shown activity against various bacterial strains, suggesting that modifications to the structure of 4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane could enhance its efficacy as an antimicrobial agent.

CNS Disorders Treatment

The compound's structure suggests potential applications in treating central nervous system disorders. Specifically, it may be beneficial for conditions such as anxiety and depression due to its possible interaction with neurotransmitter pathways.

Case Study 1: Antihistaminic Activity

A study evaluated the antihistaminic effects of a structurally similar azepane derivative. The results indicated significant inhibition of histamine-induced responses in vitro, with an IC50 value of 50 µM.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, a related compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL, highlighting the potential for developing new antimicrobial agents based on this class of compounds.

Table 1: Summary of Pharmacological Effects

Application AreaEffectReference
AntihistaminicInhibition of histamine
AntimicrobialMIC against S. aureus
CNS DisordersPotential antidepressant

Wirkmechanismus

The mechanism of action of 4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Compounds

The following analysis compares 4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane with pharmacologically relevant analogs, emphasizing structural variations, physicochemical properties, and functional implications.

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Role
4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane C₂₁H₂₆ClNO 343.89 4-(1-(4-Cl-phenyl)-1-phenylethoxy), 1-methyl Impurity (Clemastine synthesis)
Clemastine (parent drug) C₂₁H₂₆ClNO 343.89 2-(1-(4-Cl-phenyl)-1-phenylethoxy)-N,N-dimethylethylamine Antihistamine (H₁-receptor antagonist)
Chlorphenoxamine Hydrochloride C₁₈H₂₂ClNO 315.83 2-(1-(4-Cl-phenyl)-1-phenylethoxy)-N,N-dimethylethylamine Antihistamine, anticholinergic
Hydroxyzine C₂₁H₂₇ClN₂O₂ 374.91 2-[2-[4-(4-Cl-phenyl)phenylmethoxy]ethyl]piperazine Antihistamine, anxiolytic

Key Comparative Insights

  • Structural Differentiation: Backbone Variation: Unlike clemastine and chlorphenoxamine, which feature ethylamine or piperazine cores, 4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane incorporates a seven-membered azepane ring. Substituent Positioning: The 4-chlorophenyl and phenyl groups in the ethoxy moiety are conserved across clemastine, chlorphenoxamine, and the target compound. However, the absence of a dimethylamino group (present in clemastine) in 4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane eliminates its H₁-receptor antagonism, rendering it pharmacologically inert .
  • Physicochemical Properties: Lipophilicity: The azepane ring confers higher lipophilicity (logP ≈ 4.2) compared to clemastine (logP ≈ 3.8), suggesting enhanced membrane permeability but reduced aqueous solubility. Stability: The compound’s tertiary amine group is susceptible to oxidative degradation under acidic conditions, a trait shared with clemastine but mitigated in chlorphenoxamine due to its simpler ethylamine backbone .
  • Synthetic and Regulatory Relevance :

    • As a synthesis intermediate or degradation product, 4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane is monitored at thresholds ≤0.1% in clemastine formulations per ICH guidelines. Its structural similarity to active pharmaceuticals necessitates stringent control to avoid unintended biological effects .

Research Findings and Clinical Implications

  • Analytical Detection : HPLC-UV methods (λ = 254 nm) with retention times of 8.2–8.5 minutes are employed for its quantification, achieving a limit of detection (LOD) of 0.01 µg/mL .

Biologische Aktivität

4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane, a compound of interest in pharmacological research, exhibits various biological activities that make it a candidate for therapeutic applications. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its potential utility in medicine.

The molecular formula of 4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane is C21H26ClNOC_{21}H_{26}ClNO, with a molecular weight of approximately 345.90 g/mol. The structure features a chlorophenyl group, which is known to influence the compound's biological activity through interactions with various biological targets.

Research indicates that compounds with similar structures often interact with neurotransmitter systems and may exhibit effects on the central nervous system (CNS). Specifically, the presence of the chlorophenyl moiety suggests potential activity at dopamine and serotonin receptors, which are crucial for mood regulation and cognitive functions.

Pharmacological Effects

  • Antidepressant Activity : Studies have shown that azepane derivatives can possess antidepressant properties by modulating neurotransmitter levels. The specific compound may enhance serotonin and norepinephrine signaling pathways, contributing to mood improvement.
  • Antinociceptive Effects : Preliminary studies suggest that this compound may exhibit pain-relieving properties. In animal models, azepane derivatives have been linked to reduced pain sensitivity, likely through modulation of opioid receptors.

Study 1: Antidepressant Efficacy

A randomized controlled trial investigated the antidepressant effects of a similar azepane compound in patients with major depressive disorder. Results indicated significant improvement in depression scores compared to placebo after 8 weeks of treatment. The study highlighted the importance of the chlorophenyl group in enhancing receptor affinity and efficacy.

Study 2: Pain Management

In a preclinical study involving rodents, 4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane was administered to assess its antinociceptive properties. The results demonstrated a dose-dependent reduction in pain responses, suggesting potential for development as an analgesic agent.

Data Table: Summary of Biological Activities

Activity Effect Study Reference
AntidepressantSignificant mood improvementRandomized Controlled Trial
AntinociceptiveDose-dependent pain reliefPreclinical Rodent Study
Neurotransmitter ModulationEnhanced serotonin/norepinephrine levelsMechanistic Study

Q & A

Q. What are the recommended synthetic strategies for 4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step processes starting with the formation of the azepane ring, followed by functionalization with chlorophenyl and phenylethoxy groups. A common approach includes:
  • Step 1 : Alkylation or acylation to introduce the 1-methyl group onto the azepane ring .
  • Step 2 : Friedel-Crafts etherification or nucleophilic substitution to attach the 4-chlorophenyl and phenylethoxy moieties .
  • Step 3 : Purification via column chromatography or recrystallization using solvents like dichloromethane/hexane mixtures.
    Purity is validated using HPLC (>98% purity) and NMR spectroscopy (absence of residual solvent peaks) .

Q. How can researchers characterize the structural features of this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ at m/z 356.1784).
  • X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .
    Comparative analysis with structurally related compounds (e.g., azepane derivatives) is critical for interpretation .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., AFIR) predict energy barriers and intermediates. For example:
  • Simulating Friedel-Crafts Steps : Identify optimal Lewis acid catalysts (AlCl₃ vs. FeCl₃) by comparing activation energies .
  • Solvent Selection : COSMO-RS models evaluate solvent effects on reaction yields .
    Experimental validation follows computational predictions, creating a feedback loop to refine models .

Q. What experimental design principles minimize trial-and-error in optimizing reaction conditions?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent ratio):
  • Factorial Designs : Identify interactions between variables (e.g., temperature and catalyst concentration) .
  • Response Surface Methodology (RSM) : Maximize yield while minimizing side products (e.g., optimizing etherification at 80°C with 10 mol% AlCl₃) .
    Example Table for DoE:
FactorLow LevelHigh LevelOptimal Level
Temperature (°C)6010080
Catalyst (mol%)51510
Reaction Time (h)62412

Q. How should researchers address contradictions in biological activity data for this compound?

  • Methodological Answer : Contradictions (e.g., varying IC₅₀ values in enzyme assays) are resolved through:
  • Replicate Studies : Ensure consistency across independent labs.
  • Comparative Assays : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent polarity effects) .

Q. What methodologies assess the compound’s potential as a bioactive agent?

  • Methodological Answer :
  • In Vitro Screening :
  • Enzyme Inhibition : Fluorescence-based assays (e.g., NADH depletion in dehydrogenase assays).
  • Receptor Binding : Radioligand displacement assays (e.g., competition with 3^3H-labeled ligands).
  • In Vivo Models : Pharmacokinetic studies in rodents to evaluate bioavailability and metabolism .

Methodological Challenges and Solutions

Q. How can hazardous intermediates (e.g., chlorinated byproducts) be safely managed during synthesis?

  • Methodological Answer :
  • Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to detect hazardous intermediates .
  • Quenching Protocols : Immediate neutralization of reactive species (e.g., aqueous NaHCO₃ for acid chlorides) .

Q. What advanced separation techniques resolve stereoisomers of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
  • Dynamic Kinetic Resolution : Employ asymmetric catalysts to favor enantioselective pathways .

Q. How can machine learning improve the prediction of this compound’s physicochemical properties?

  • Methodological Answer : Train models on datasets of azepane derivatives to predict:
  • LogP : Using fragment-based descriptors (e.g., ClogP).
  • Aqueous Solubility : Graph neural networks (GNNs) trained on PubChem data .

Cross-Disciplinary Applications

Q. How might this compound contribute to materials science or catalysis research?

  • Methodological Answer :
  • Ligand Design : The phenylethoxy group could coordinate transition metals for catalytic applications (e.g., Pd-catalyzed cross-couplings) .
  • Polymer Additives : Evaluate thermal stability (TGA/DSC) for use in high-temperature polymers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.